molecular formula C12H12ClN3O B13379014 (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone

(4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone

Cat. No.: B13379014
M. Wt: 249.69 g/mol
InChI Key: ZWLHPJOVHXTRSE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-propyl-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the study of metabolic pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential as an antifungal or antibacterial agent. Triazole-based compounds are commonly used in the treatment of fungal infections.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy.

Comparison with Similar Compounds

  • (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanone
  • (4-chlorophenyl)(1-ethyl-1H-1,2,4-triazol-3-yl)methanone
  • (4-chlorophenyl)(1-butyl-1H-1,2,4-triazol-3-yl)methanone

Comparison: Compared to its analogs, (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone exhibits unique properties due to the length of the propyl chain. This chain length can influence the compound’s solubility, binding affinity, and overall biological activity. The presence of the chlorine atom on the phenyl ring also contributes to its distinct reactivity and interaction with molecular targets.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

(4-chlorophenyl)-(1-propyl-1,2,4-triazol-3-yl)methanone

InChI

InChI=1S/C12H12ClN3O/c1-2-7-16-8-14-12(15-16)11(17)9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

ZWLHPJOVHXTRSE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=N1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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